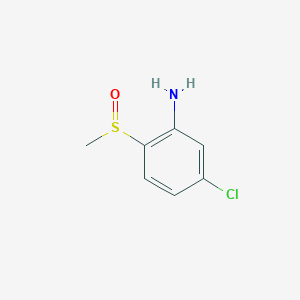
5-chloro-2-methylsulfinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methylsulfinylaniline is a chemical compound with the molecular formula C7H8ClNOS. It is an aromatic amine with a chlorine atom and a methylsulfinyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methylsulfinylaniline typically involves the chlorination of 2-(methylsulfinyl)aniline. One common method includes the reaction of 2-(methylsulfinyl)aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methylsulfinylaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 5-Chloro-2-(methylsulfonyl)aniline.
Reduction: this compound (if starting from a nitro compound).
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methylsulfinylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloro-2-methylsulfinylaniline exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: Similar structure but with a methyl group instead of a methylsulfinyl group.
5-Chloro-2-methoxyaniline: Contains a methoxy group instead of a methylsulfinyl group.
5-Chloro-2-(methylsulfonyl)aniline: The sulfone analog of 5-chloro-2-methylsulfinylaniline.
Uniqueness
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and physical properties. This functional group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain synthetic applications.
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
5-chloro-2-methylsulfinylaniline |
InChI |
InChI=1S/C7H8ClNOS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |
InChI Key |
DEUSUILSCWCRFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















